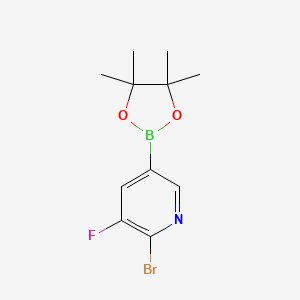

2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Vue d'ensemble

Description

2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a boronic ester group attached to a pyridine ring. The boronic ester group, in particular, makes it a valuable intermediate in various chemical reactions, especially in cross-coupling reactions.

Méthodes De Préparation

The synthesis of 2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Bromination and Fluorination: The starting material, pyridine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the pyridine ring.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Cross-Coupling Reactions: The boronic ester group makes it an excellent candidate for Suzuki-Miyaura coupling reactions, where it can form carbon-carbon bonds with various electrophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants used but often include various substituted pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Inhibitory Activity Against Kinases

Recent studies have highlighted the potential of this compound as a kinase inhibitor. For example, it has been evaluated for its inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β) and other kinases such as IKK-β and ROCK-1. The compound demonstrated promising potency with an IC50 value of 8 nM against GSK-3β, indicating its potential use in treating diseases like Alzheimer's and cancer .

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted using various cell lines. The compound was tested on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) to assess its effects on cell viability. Results indicated that certain concentrations did not significantly affect cell viability, suggesting a favorable safety profile for further development .

Anti-inflammatory Properties

The compound has also shown anti-inflammatory effects in BV-2 microglial cells by significantly reducing nitric oxide (NO) and interleukin-6 (IL-6) levels. This suggests its potential utility in managing neuroinflammatory conditions .

Organic Synthesis

Reagent for Boron Chemistry

This compound serves as a versatile reagent in boron chemistry due to the presence of the boronate ester group. It can be utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental in the synthesis of biaryl compounds. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in these reactions .

Synthesis of Complex Molecules

The compound can act as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various coupling reactions allows chemists to construct diverse molecular architectures that are essential in drug discovery and development .

Materials Science

Development of Functional Materials

Due to its unique electronic properties, 2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is being explored for applications in materials science. It can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. This makes it suitable for applications in coatings and composites .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its reactivity as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism is crucial for its role in the synthesis of various organic compounds.

Comparaison Avec Des Composés Similaires

Similar compounds to 2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include other boronic esters and halogenated pyridines. Some examples are:

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

What sets this compound apart is the combination of bromine and fluorine atoms, which can influence its reactivity and the types of reactions it can undergo. This unique combination makes it a versatile intermediate in organic synthesis.

Activité Biologique

2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBBrFNO

- Molecular Weight : 301.95 g/mol

- CAS Number : 1264130-85-9

Inhibition of Enzymes

One of the primary areas of research regarding this compound is its role as an inhibitor of specific enzymes. Studies have indicated that derivatives of pyridine compounds can exhibit significant inhibitory effects on various kinases and enzymes involved in disease processes.

- DYRK1A Inhibition : Research has shown that pyridine derivatives can act as potent inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases. The compound's structural features enhance binding affinity and selectivity towards DYRK1A, demonstrating nanomolar-level inhibition .

- Antioxidant and Anti-inflammatory Properties : The compound has also been evaluated for its antioxidant capabilities and anti-inflammatory effects. In vitro assays have demonstrated that it reduces oxidative stress markers and pro-inflammatory cytokines in microglial cells, suggesting a protective effect against neuroinflammation .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been assessed in various cancer cell lines:

- Breast Cancer Models : Studies indicate that this compound exhibits selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines while sparing non-cancerous cells. This selectivity is crucial for minimizing side effects during cancer therapy .

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | 19 |

| MCF10A (Non-cancer) | >10 | - |

The proposed mechanism of action for this compound involves:

- Kinase Inhibition : By binding to the ATP-binding site of DYRK1A, it prevents substrate phosphorylation, leading to downstream effects on cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may stem from the ability to scavenge free radicals and enhance the cellular antioxidant defense system.

Case Study 1: Neuroprotection in Animal Models

Case Study 2: Anticancer Efficacy

In vivo studies using xenograft models demonstrated that treatment with the compound significantly inhibited tumor growth in mice bearing MDA-MB-231 tumors. The mechanism was linked to both direct cytotoxic effects on cancer cells and modulation of the tumor microenvironment .

Propriétés

IUPAC Name |

2-bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(14)9(13)15-6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAMHUBHLXMIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BBrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694494 | |

| Record name | 2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264130-85-9 | |

| Record name | 2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.